
Application Notes and Protocols for AS1938909,
a SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AS1938909

Cat. No.: B605607 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
AS1938909 is a potent, cell-permeable thiophenecarboxamide compound that acts as a

competitive and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2

(SHIP2). By inhibiting SHIP2, AS1938909 effectively modulates the phosphoinositide 3-kinase

(PI3K) signaling pathway, leading to increased intracellular insulin signaling and enhanced

glucose metabolism. These characteristics make AS1938909 a valuable tool for research in

diabetes, obesity, and other metabolic disorders.

Data Presentation
AS1938909 exhibits high potency and selectivity for SHIP2. The following table summarizes its

inhibitory activity against various phosphatases.
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Target Enzyme Species
Inhibition Constant
(Kᵢ)

IC₅₀

SHIP2 Human (hSHIP2) 0.44 µM[1] 0.57 µM[2]

SHIP2 Murine (mSHIP2) 0.18 µM[2]

SHIP1 Human (hSHIP1) 21 µM[2]

PTEN Human (hPTEN) > 50 µM[2]

Synaptojanin
Human (h-

synaptojanin)
> 50 µM[2]

Myotubularin
Human (h-

myotubularin)
> 50 µM[2]

Signaling Pathway
The mechanism of action of AS1938909 involves the inhibition of SHIP2, a key negative

regulator of the PI3K signaling pathway. In response to insulin, PI3K phosphorylates

phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-

trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology

(PH) domains, such as Akt (also known as protein kinase B). The recruitment of Akt to the

plasma membrane leads to its phosphorylation and activation. Activated Akt then

phosphorylates a range of downstream targets, promoting glucose uptake, glycogen synthesis,

and cell survival.

SHIP2 terminates this signaling cascade by dephosphorylating the 5-position of PIP3,

converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). By inhibiting SHIP2,

AS1938909 sustains the levels of PIP3, leading to prolonged activation of Akt and enhanced

downstream insulin signaling.
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AS1938909 signaling pathway in insulin action.
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Experimental Protocols
In Vitro SHIP2 Enzymatic Assay
This protocol describes a method to determine the inhibitory activity of AS1938909 on SHIP2

using a malachite green-based phosphate detection assay. The assay measures the amount of

inorganic phosphate released from the SHIP2 substrate, phosphatidylinositol (3,4,5)-

trisphosphate (PtdIns(3,4,5)P₃).

Materials:

Recombinant human SHIP2 enzyme (truncated form containing the catalytic domain is

sufficient)

PtdIns(3,4,5)P₃ substrate

AS1938909

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT

Malachite Green Reagent (commercial kits are recommended)

96-well microplate

Plate reader capable of measuring absorbance at ~620-660 nm

Procedure:

Compound Preparation: Prepare a stock solution of AS1938909 in DMSO (e.g., 10 mM).

Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g.,

0.01 µM to 100 µM).

Enzyme Reaction: a. In a 96-well plate, add 10 µL of the diluted AS1938909 or vehicle

(Assay Buffer with the same final concentration of DMSO). b. Add 20 µL of recombinant

SHIP2 enzyme diluted in Assay Buffer to each well. c. Pre-incubate the plate at room

temperature for 15 minutes. d. Initiate the reaction by adding 20 µL of PtdIns(3,4,5)P₃

substrate diluted in Assay Buffer. The final substrate concentration should be at or near its

Kₘ for SHIP2. e. Incubate the reaction at 37°C for 30 minutes.
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Phosphate Detection: a. Stop the enzymatic reaction by adding 50 µL of the Malachite Green

Reagent. b. Incubate at room temperature for 15-20 minutes to allow for color development.

Data Analysis: a. Measure the absorbance at the recommended wavelength (typically 620-

660 nm). b. Subtract the absorbance of the no-enzyme control from all other readings. c. Plot

the percentage of SHIP2 inhibition versus the logarithm of the AS1938909 concentration. d.

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
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Workflow for the in vitro SHIP2 enzymatic assay.
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Analysis of Akt Phosphorylation in L6 Myotubes
This protocol details the use of Western blotting to assess the effect of AS1938909 on insulin-

stimulated Akt phosphorylation at Serine 473 in L6 myotubes.

Materials:

L6 myoblasts

Differentiation medium (e.g., DMEM with 2% horse serum)

Serum-free medium

AS1938909

Insulin

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and Western blotting apparatus

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture and Differentiation: a. Culture L6 myoblasts to confluence. b. Induce

differentiation into myotubes by switching to differentiation medium for 5-7 days.

Treatment: a. Serum-starve the differentiated L6 myotubes for 4 hours in serum-free

medium. b. Pre-treat the cells with various concentrations of AS1938909 (e.g., 1 µM, 10 µM)

or vehicle (DMSO) for 1 hour. c. Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.
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Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with

lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell

debris and collect the supernatant. d. Determine the protein concentration of each lysate

using a BCA assay.

Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b.

Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or

BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against

phospho-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-

conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a

chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe

with an antibody against total Akt for normalization.

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the

phospho-Akt signal to the total Akt signal. c. Compare the levels of Akt phosphorylation

between different treatment groups.

Glucose Uptake Assay in L6 Myotubes
This protocol describes a method to measure the effect of AS1938909 on glucose uptake in L6

myotubes using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

Materials:

Differentiated L6 myotubes in a 24-well plate

Krebs-Ringer-HEPES (KRH) buffer

AS1938909

Insulin

2-deoxy-D-[³H]glucose

Cytochalasin B (as a negative control for glucose transport)

0.1 M NaOH
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Scintillation cocktail and counter

Procedure:

Cell Preparation: a. Differentiate L6 myoblasts into myotubes in a 24-well plate. b. Wash the

myotubes twice with KRH buffer.

Treatment: a. Incubate the cells with AS1938909 or vehicle in KRH buffer for 1 hour at 37°C.

b. Add insulin (optional, to assess insulin-stimulated glucose uptake) for 20 minutes.

Glucose Uptake: a. Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes at

37°C. b. To determine non-specific uptake, pre-treat some wells with cytochalasin B before

adding the radiolabeled glucose.

Termination and Lysis: a. Stop the uptake by washing the cells three times with ice-cold PBS.

b. Lyse the cells by adding 0.1 M NaOH to each well.

Measurement: a. Transfer the lysate to scintillation vials. b. Add scintillation cocktail and

measure the radioactivity using a liquid scintillation counter.

Data Analysis: a. Subtract the non-specific uptake (from cytochalasin B-treated wells) from

all other readings. b. Normalize the data to the protein concentration in each well. c. Express

the results as a fold change relative to the vehicle-treated control.

GLUT1 mRNA Expression Analysis by qPCR
This protocol outlines the steps to quantify the effect of AS1938909 on the mRNA expression of

the glucose transporter GLUT1 in L6 myotubes using quantitative real-time PCR (qPCR).[3]

Materials:

Differentiated L6 myotubes

AS1938909

RNA extraction kit

cDNA synthesis kit
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qPCR primers for GLUT1 and a housekeeping gene (e.g., GAPDH, β-actin)

SYBR Green qPCR master mix

Real-time PCR instrument

Procedure:

Cell Treatment: a. Treat differentiated L6 myotubes with AS1938909 (e.g., 10 µM) or vehicle

for a specified time (e.g., 24-48 hours).

RNA Extraction and cDNA Synthesis: a. Extract total RNA from the cells using a commercial

RNA extraction kit. b. Assess the quality and quantity of the extracted RNA. c. Synthesize

cDNA from the total RNA using a reverse transcription kit.

qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and

reverse primers for GLUT1 or the housekeeping gene, and cDNA template. b. Perform the

qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

Data Analysis: a. Determine the cycle threshold (Ct) values for GLUT1 and the

housekeeping gene in each sample. b. Calculate the relative expression of GLUT1 mRNA

using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the

vehicle-treated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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